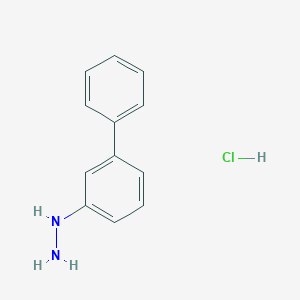

Biphenyl-3-YL-hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOUQUVFXCPQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484242 | |

| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-88-7 | |

| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Biphenyl-3-YL-Hydrazine Hydrochloride

This guide provides a comprehensive, in-depth technical protocol for the synthesis of biphenyl-3-yl-hydrazine hydrochloride, a crucial intermediate in pharmaceutical development and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Importance

This compound is a versatile chemical building block, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique biphenyl scaffold and reactive hydrazine moiety make it an invaluable component in the development of novel therapeutics, particularly in the realm of oncology.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.[1] A reliable and well-characterized synthesis protocol is therefore of paramount importance for researchers in medicinal chemistry and process development.

This guide details a robust and validated two-step synthesis commencing from the readily available precursor, 3-aminobiphenyl. The synthetic strategy hinges on two classical and well-understood organic transformations: the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in a two-step sequence starting from 3-aminobiphenyl. The overall transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Considerations

Step 1: Diazotization of 3-Aminobiphenyl

The initial step involves the conversion of the primary aromatic amine, 3-aminobiphenyl, into a diazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite (NaNO₂) and hydrochloric acid (HCl).[2][3] The in situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is a critical aspect of this transformation.[4] Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile that reacts with the nucleophilic amino group of 3-aminobiphenyl.[5]

The reaction proceeds through a series of proton transfers and dehydration steps, ultimately leading to the formation of the relatively stable 3-biphenyldiazonium chloride. The diazonium group (-N₂⁺) is an excellent leaving group, making the resulting salt a versatile intermediate for a variety of subsequent chemical transformations.[4][5] It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization process to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a reduction in overall yield.[3][6]

Caption: Key stages in the diazotization of 3-aminobiphenyl.

Step 2: Reduction of 3-Biphenyldiazonium Chloride

The second step is the reduction of the 3-biphenyldiazonium chloride intermediate to the target compound, this compound. Several reducing agents can be employed for this purpose, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a particularly effective and widely used option.[1][7] The stannous chloride acts as a mild reducing agent, converting the diazonium group to a hydrazine moiety without affecting the biphenyl core.[7]

The reaction is typically carried out at low temperatures to control its exothermicity and to minimize the formation of side products. The final product, this compound, precipitates from the acidic reaction mixture and can be isolated through filtration.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 3-Aminobiphenyl | 169.22 | ≥98% |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% |

| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w) |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | ≥98% |

| Deionized Water | 18.02 | - |

| Ethanol | 46.07 | 95% |

Step-by-Step Procedure

Step 1: Diazotization of 3-Aminobiphenyl

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.9 g (0.1 mol) of 3-aminobiphenyl and 100 mL of deionized water.

-

Slowly add 25 mL of concentrated hydrochloric acid while stirring. The mixture may warm up; ensure it is well-mixed to form a fine slurry of 3-aminobiphenyl hydrochloride.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 40 mL of deionized water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred 3-aminobiphenyl hydrochloride slurry over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the addition is complete, continue to stir the resulting pale yellow solution of 3-biphenyldiazonium chloride at 0-5 °C for an additional 30 minutes.

Step 2: Reduction to this compound

-

In a separate 1 L beaker, prepare a solution of the reducing agent by dissolving 56.4 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath to approximately 0 °C.

-

Slowly and carefully, add the cold 3-biphenyldiazonium chloride solution from Step 1 to the stirred stannous chloride solution. The addition should be done in portions to control the exotherm and any potential foaming. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Once the addition is complete, a precipitate of this compound should begin to form. Continue to stir the mixture in the ice bath for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

-

Further wash the product with a small amount of cold ethanol to remove residual water.

-

Dry the product under vacuum at a temperature not exceeding 50 °C to obtain this compound as a crystalline solid.

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow crystalline solid

-

Melting Point: 210-215 °C (with decomposition)

-

¹H NMR: Consistent with the structure of this compound.

-

IR (KBr): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C=C stretching of the biphenyl rings.

Safety and Handling Precautions

-

3-Aminobiphenyl: This compound is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic.[8][9][10][11][12] Handle in a well-ventilated fume hood and avoid all routes of exposure.[8][9][10][11][12]

-

Stannous Chloride: This compound is corrosive and can cause burns. Handle with appropriate protective gear.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this synthesis both practical and scalable.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. Diazotisation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. arxada.com [arxada.com]

- 12. ehs.unm.edu [ehs.unm.edu]

An In-depth Technical Guide to the Physicochemical Properties of Biphenyl-3-YL-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Unveiling a Key Synthetic Building Block

Biphenyl-3-yl-hydrazine hydrochloride is a versatile chemical intermediate of significant interest in contemporary organic synthesis and medicinal chemistry.[1] Its unique biphenyl scaffold coupled with the reactive hydrazine moiety makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules.[1] Notably, this compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the realm of oncology.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and successful application in research and development endeavors. This guide provides a comprehensive overview of its core physicochemical attributes, supported by established analytical methodologies and expert insights.

Core Molecular and Physical Characteristics

This compound is a salt, which enhances its stability and solubility in polar solvents compared to its free base form.[2]

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₂N₂·HCl | [1] |

| Molecular Weight | 220.70 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 109221-88-7 | [1] |

| Synonyms | 3-Biphenylhydrazine hydrochloride, N-Biphenyl-3-yl-hydrazinium chloride | [1] |

| Storage Conditions | 0-8 °C, under an inert atmosphere | [1][3] |

Expert Insight: The hydrochloride salt form is intentionally prepared to improve the compound's shelf-life and ease of handling in laboratory settings. The free base, like many hydrazines, is more susceptible to aerial oxidation.

Thermal Properties

Solubility and Acidity Profile

Solubility

This compound is described as being soluble in common polar solvents.[1] The presence of the charged hydrazinium group confers a degree of aqueous solubility.

Table 2: Anticipated Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form enhances solubility in aqueous media. |

| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating ionic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The high polarity of the salt form limits solubility in nonpolar organic solvents. |

| Diethyl Ether, Hexanes | Insoluble | Nonpolar solvents are generally poor choices for dissolving ionic salts. |

Expert Insight: When preparing solutions for reactions, it is advisable to start with polar aprotic solvents like DMSO or DMF if aqueous conditions are to be avoided. For aqueous reactions, solubility should be assessed at the desired concentration and pH.

pKa

The pKa of the hydrazinium ion (R-NH₂NH₃⁺) is a critical parameter influencing its reactivity and the pH at which it exists in its protonated or free base form. While an experimental pKa for this compound has not been found in the literature, it is expected to be in the typical range for arylhydrazinium ions. This value is essential for designing reaction conditions, particularly in pH-sensitive transformations.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. Although specific spectra for this compound are not publicly available, the following sections outline the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the 3-substituted biphenyl ring system. The aromatic region (typically δ 7.0-8.0 ppm) will show a series of multiplets corresponding to the nine protons of the biphenyl group. The protons on the hydrazine moiety (-NHNH₂) will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the biphenyl carbons, with chemical shifts in the aromatic region (typically δ 110-145 ppm). The carbon atom attached to the hydrazine group will have a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 3.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (hydrazine) |

| 3200-3000 | C-H (aromatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1620-1550 | N-H | Bending (hydrazine) |

UV-Visible (UV-Vis) Spectroscopy

The biphenyl chromophore will give rise to characteristic electronic transitions in the UV region. The spectrum is expected to show strong absorptions below 300 nm, typical for π → π* transitions in aromatic systems. The exact λmax and molar absorptivity would need to be determined experimentally.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium to be established between the sample and the heating block.

Determination of Solubility

Methodology:

-

A known volume (e.g., 1 mL) of the desired solvent is placed in a vial at a controlled temperature.

-

A pre-weighed amount of this compound is added in small increments with vigorous stirring.

-

The addition is stopped when a small amount of undissolved solid persists for an extended period (e.g., 1 hour), indicating saturation.

-

The total weight of the dissolved solid is used to calculate the solubility in g/L or mol/L.

Self-Validating System: The persistence of undissolved solid ensures that the solution is truly saturated, providing a reliable measure of solubility under the specified conditions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Applications in Research and Development

The physicochemical properties of this compound directly influence its utility in various applications:

-

Pharmaceutical Development: Its solubility and reactivity are key to its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents.[1]

-

Organic Synthesis: The reactivity of the hydrazine group, governed by its pKa, allows it to be a versatile reagent for constructing more complex molecules.[1]

-

Material Science: The biphenyl structure can be incorporated into polymers and coatings to enhance their performance and durability.[1]

-

Analytical Chemistry: It can be used as a derivatizing agent for the detection and quantification of carbonyl compounds.[1]

Conclusion

This compound is a compound of considerable synthetic importance. While a complete, experimentally verified dataset of its physicochemical properties is not yet fully compiled in the public domain, this guide provides a robust framework based on its chemical structure, data from analogous compounds, and established analytical principles. The provided experimental protocols offer a clear path for researchers to determine these critical parameters, ensuring the reliable and effective use of this valuable chemical building block.

References

Biphenyl-3-YL-hydrazine hydrochloride CAS number and properties

An In-Depth Technical Guide to Biphenyl-3-yl-hydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 109221-88-7), a versatile chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science. We will delve into its fundamental properties, present a validated synthesis methodology, explore its key reactivity—most notably in the Fischer indole synthesis—and discuss its application as a strategic building block for advanced molecular architectures.

Core Compound Identification and Properties

This compound is an organic salt valued for its unique combination of a reactive hydrazine moiety and a rigid biphenyl scaffold. This structure makes it a prime starting material for synthesizing a variety of heterocyclic compounds and complex molecular frameworks.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1]

Chemical Structure and Identifiers

The structure consists of a hydrazine group attached to the meta-position (carbon 3) of a biphenyl ring system.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the core properties is presented below. It is critical to note that while vendors provide general specifications, specific experimental data such as melting point and detailed NMR assignments are not consistently published. Researchers are advised to perform their own characterization to validate compound identity and purity.

| Property | Value / Description | Source(s) |

| CAS Number | 109221-88-7 | [1][2][3][4] |

| Synonyms | (3-Biphenylyl)hydrazine hydrochloride, N-Biphenyl-3-yl-hydrazinium chloride | [1] |

| Molecular Formula | C₁₂H₁₂N₂·HCl | [1] |

| Molecular Weight | 220.7 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-96% | [1] |

| Solubility | Soluble in common polar solvents | [1] |

| Melting Point | Data not consistently available in the literature. | |

| Spectroscopic Data | Specific ¹H and ¹³C NMR data are not readily available in public databases. Characterization is required upon synthesis or acquisition. |

Synthesis and Handling

Recommended Synthesis Protocol

The synthesis of aryl hydrazine hydrochlorides is a well-established process proceeding via the diazotization of an aniline followed by reduction. The following protocol is a validated, general method adapted for the preparation of this compound from 3-aminobiphenyl.

Causality: The reaction must be initiated at low temperatures (0–5 °C) because the intermediate diazonium salt is unstable and can decompose, leading to side products and reduced yield. The subsequent reduction is what converts the diazonium group (-N₂⁺) to the desired hydrazine moiety (-NHNH₂).

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-aminobiphenyl (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Maintain the temperature at 0–5 °C and add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise.

-

Rationale: Slow, cold addition prevents a dangerous exotherm and decomposition of the diazonium salt.

-

Stir the resulting solution vigorously at this temperature for approximately 1 hour to ensure complete formation of the biphenyl-3-diazonium chloride intermediate.[5]

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~2 equivalents) in concentrated hydrochloric acid.

-

To the cold diazonium salt solution, add the SnCl₂ solution dropwise, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. A precipitate of the hydrazine hydrochloride salt will form.[5]

-

Rationale: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to hydrazines. The acidic environment maintains the stability of the product as its hydrochloride salt.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold brine to remove inorganic salts and then with diethyl ether to remove non-polar organic impurities.[5]

-

Dry the resulting white to off-white solid under vacuum at a moderate temperature (e.g., 40 °C) overnight to yield the final product. The product can be used without further purification for many applications or recrystallized if higher purity is needed.

-

Safety and Handling

While specific toxicological data for this compound is limited, all hydrazine derivatives should be handled with extreme care due to their potential toxicity and reactivity.[2]

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents, as these are incompatible materials.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0–8 °C).[1] The material should be protected from moisture.[2]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 20 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, contact a poison center or physician immediately.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its ability to act as a nucleophile and as a precursor to highly valued heterocyclic systems.

The Fischer Indole Synthesis: A Gateway to Carbazoles

The most prominent reaction of aryl hydrazines is the Fischer indole synthesis, a powerful acid-catalyzed reaction with an aldehyde or ketone to form an indole ring system.[6] When a cyclic ketone like cyclohexanone is used, the product is a tetrahydrocarbazole, which can be subsequently aromatized to a carbazole—a core structure in many pharmaceuticals, organic electronics, and dyes.

Reaction Mechanism:

-

Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement, forming a new C-C bond.

-

Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring.[6]

Caption: Key steps of the Fischer Indole Synthesis with Biphenyl-3-yl-hydrazine.

Protocol: Synthesis of 6-phenyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol provides a practical application of the Fischer indole synthesis using this compound.[7][8]

-

Setup: To a round-bottom flask, add this compound (1 equivalent) and cyclohexanone (~1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[7][8]

-

Catalysis: Add an acid catalyst. If using ethanol, a Brønsted acid like concentrated sulfuric acid or p-toluenesulfonic acid can be used. If using acetic acid, it can serve as both solvent and catalyst.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the reaction was run in ethanol, remove the solvent under reduced pressure.

-

Neutralize the residue carefully with an aqueous base solution (e.g., 1M NaOH or NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydrocarbazole derivative.

Applications in Drug Discovery and Materials Science

The biphenyl motif is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and target-binding affinity.

-

Kinase Inhibitors: Many kinase inhibitors feature biphenyl or related biaryl cores to occupy hydrophobic pockets in the ATP-binding site of kinases. Biphenyl-3-yl-hydrazine serves as a starting point for creating libraries of indole and carbazole derivatives for screening against kinase targets implicated in oncology.[1]

-

Neurologically Active Agents: The biphenyl-piperazine scaffold is a key component in compounds targeting serotonin receptors, such as the dual 5-HT₁ₐ/5-HT₇ ligand, a trazodone analogue with antidepressant-like activity.[9] This highlights the value of the biphenyl group in designing CNS-active agents.

-

Materials Science: The rigid, aromatic structure of carbazoles derived from this precursor makes them suitable for applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. bjoka-vip.com [bjoka-vip.com]

- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Biphenyl-3-YL-hydrazine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of Biphenyl-3-YL-hydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and the Critical Role of Solubility

This compound is a versatile building block used in the creation of novel compounds, particularly in the development of potential anti-cancer agents and other pharmaceuticals.[1] As with any reagent or active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that dictates its application. Understanding and quantifying solubility is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction kinetics, yield, and purity.

-

Purification Processes: Solubility data is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For drug development professionals, solubility directly impacts a drug's bioavailability and the feasibility of creating various dosage forms.[2]

-

Analytical Method Development: Accurate solubility information is necessary for preparing stock solutions and calibration standards for analytical techniques like HPLC and UV-Vis spectroscopy.[3][4]

This guide provides the necessary tools for researchers to systematically investigate and understand the solubility profile of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound—a salt of an organic base—presents distinct features that influence its solubility.

-

Structure: The molecule consists of a large, nonpolar biphenyl group and a polar, ionizable hydrazine hydrochloride group (-NHNH₂·HCl).

-

Polarity: The biphenyl moiety imparts significant hydrophobic (lipophilic) character, while the hydrazine hydrochloride group is hydrophilic and capable of forming strong hydrogen bonds and ionic interactions.

-

Salt Form: As a hydrochloride salt, the compound is ionic. In the presence of polar, protic solvents, it can dissociate into the biphenyl-3-yl-hydrazinium cation and the chloride anion. This ionic nature generally enhances solubility in polar solvents compared to its free base form.[5] Aromatic hydrazines are typically poorly soluble in water, but their salt forms can improve this.[5][6]

Predicting Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be effective at solvating this compound. Their ability to form hydrogen bonds and solvate both the cation and the chloride anion through dipole-ion interactions should facilitate dissolution. Aromatic hydrazines are often soluble in alcohols.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the cation effectively. While they do not act as hydrogen bond donors, their high polarity should still allow for appreciable solubility. DMSO, in particular, is a powerful organic solvent for many drug candidates.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the large, nonpolar biphenyl group, some solubility might be expected. However, these solvents cannot effectively solvate the ionic hydrochloride portion of the molecule. Therefore, solubility is predicted to be significantly lower in these solvents compared to polar alternatives.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Pillars of a Self-Validating Protocol:

-

Expertise: The choice of the shake-flask method is based on its established reliability for thermodynamic solubility.[7] The extended equilibration time ensures a true equilibrium is reached, avoiding misleading data from supersaturated solutions.[8]

-

Trustworthiness: The protocol includes a critical step to confirm the presence of undissolved solid at the end of the experiment, which is a necessary condition to ensure the solution is indeed saturated.

-

Authoritative Grounding: The methodology adheres to principles widely accepted in pharmaceutical sciences for solubility measurement.[7][8]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Visually confirm the presence of excess solid. This is a critical validation step.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is crucial to prevent artificially high results. Adsorption of the compound to the filter should be evaluated.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison. Researchers following the protocol above would populate a table similar to the one below.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Notes |

| Methanol | Polar Protic | 25 | Experimental Value | |

| Ethanol | Polar Protic | 25 | Experimental Value | |

| Isopropanol | Polar Protic | 25 | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | |

| Dichloromethane (DCM) | Chlorinated | 25 | Experimental Value | |

| Toluene | Nonpolar | 25 | Experimental Value | |

| Hexane | Nonpolar | 25 | Experimental Value |

Practical Insights and Troubleshooting

-

Purity of Compound: The solubility measurement must be performed with a pure sample of this compound, as impurities can significantly affect the results.[7]

-

Polymorphism: The solubility of a solid is dependent on its crystal form (polymorph).[9] It is essential to characterize the solid form used for the measurement and to confirm that the solid remaining at the end of the experiment is of the same form.

-

pH and Ionization: For protic solvents, the local pH environment can influence the ionization state of the hydrazine moiety and thus affect solubility. While less critical in non-aqueous organic solvents, the presence of acidic or basic impurities in the solvent can have an impact.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[10] This is generally not a concern in pure organic solvents but could be relevant in mixed-solvent systems.

-

Supersaturation: Supersaturated solutions can form, especially if temperature fluctuations occur.[8] Approaching equilibrium from both an undersaturated and a supersaturated state (by pre-heating and then cooling) can confirm that true equilibrium has been reached.

Conclusion

While specific quantitative solubility data for this compound is sparse, a predictive understanding based on its physicochemical properties can guide solvent selection. This guide provides the theoretical foundation and a robust, step-by-step experimental protocol to empower researchers to generate high-quality, reliable solubility data. By following the detailed shake-flask method, scientists in drug discovery and chemical synthesis can obtain the critical information needed to optimize their processes, leading to more efficient and successful research outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rheolution.com [rheolution.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 6. Hydrazines - Wikipedia [en.wikipedia.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structural Nuances: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Biphenyl-3-YL-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. Biphenyl-3-YL-hydrazine hydrochloride, a versatile building block in medicinal chemistry, presents a unique spectroscopic challenge.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, offering a predictive framework grounded in established principles of NMR spectroscopy and data from related chemical entities.

The Molecular Architecture: A Foundation for Spectral Interpretation

To dissect the NMR spectra of this compound, we must first consider its molecular structure. The compound consists of a biphenyl core, where two phenyl rings are linked. One of these rings is substituted at the 3-position with a hydrazine group (-NHNH₂), which is protonated to form the hydrochloride salt (-NHNH₃⁺ Cl⁻). This specific arrangement of functional groups dictates the electronic environment of each proton and carbon atom, giving rise to a unique NMR fingerprint.

// Define nodes for the first phenyl ring C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Define nodes for the second phenyl ring C1_prime [label="C1'", pos="2.6,0!"]; C2_prime [label="C2'", pos="3.9,0.75!"]; C3_prime [label="C3'", pos="5.2,0!"]; C4_prime [label="C4'", pos="3.9,-0.75!"]; C5_prime [label="C5'", pos="2.6,-1.5!"]; C6_prime [label="C6'", pos="1.3,-0.75!"]; // This is C5

// Define nodes for the hydrazine hydrochloride group N1 [label="N", pos="-2.6,-1.5!"]; H_N1 [label="H", pos="-3.2,-1.2!"]; N2 [label="N⁺H₃", pos="-3.9,-1.5!"]; Cl [label="Cl⁻", pos="-4.5,-2!"];

// Draw bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Draw bonds for the second phenyl ring C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C1_prime;

// Draw bond between the two phenyl rings C1 -- C1_prime;

// Draw bond to the hydrazine group C3 -- N1; N1 -- N2; N1 -- H_N1;

// Add hydrogens to the first phenyl ring H2 [label="H", pos="-2.0,1.2!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="2.0,-1.2!"]; H6 [label="H", pos="2.0,1.2!"];

C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;

// Add hydrogens to the second phenyl ring H2_prime [label="H", pos="4.2,1.4!"]; H3_prime [label="H", pos="6.0,0!"]; H4_prime [label="H", pos="4.2,-1.4!"]; H5_prime [label="H", pos="1.8,-2.2!"];

C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime;

}

Caption: Molecular structure of this compound.¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we anticipate a complex spectrum with distinct regions for the aromatic and hydrazine protons.

Aromatic Region (δ 7.0-8.0 ppm): The nine protons on the biphenyl core will resonate in this region. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the substituent hydrazine group and the other phenyl ring.

-

Protons on the Substituted Ring: The hydrazine group is an ortho-, para-directing group, but its protonation in the hydrochloride salt makes it deactivating. This will influence the chemical shifts of the protons on the ring to which it is attached.

-

H2' and H6': These protons are ortho to the hydrazine group and are expected to be the most deshielded due to the inductive effect of the nitrogen.

-

H4': This proton is para to the hydrazine group.

-

H5': This proton is meta to the hydrazine group.

-

-

Protons on the Unsubstituted Ring: These five protons will exhibit a pattern typical of a monosubstituted benzene ring, though with some influence from the other ring.

Hydrazine Protons (-NHNH₃⁺): The protons on the nitrogen atoms will be significantly deshielded due to the positive charge and the electronegativity of nitrogen. They are expected to appear as broad signals in the downfield region of the spectrum (potentially > δ 10 ppm). Their broadness is a result of rapid chemical exchange with any trace amounts of water and quadrupole broadening from the nitrogen atom.

Predicted ¹H NMR Peak Assignments:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 2-8 |

| -NH- and -NH₃⁺ | > 10 | Broad Singlets | - |

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, we expect to see 12 distinct signals for the carbon atoms of the biphenyl core.

Aromatic Carbons (δ 110-150 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C3' (ipso-carbon): The carbon directly attached to the hydrazine group will be significantly influenced by the nitrogen atom and is expected to be found in the downfield portion of the aromatic region.

-

Quaternary Carbons (C1 and C1'): The two carbons at the junction of the phenyl rings will appear as weak signals, as they lack directly attached protons.

-

Other Aromatic Carbons: The remaining carbon atoms will have chemical shifts determined by their position relative to the substituents.

Predicted ¹³C NMR Peak Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 110 - 135 |

| Aromatic C (quaternary) | 130 - 150 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and high-resolution NMR data for this compound, the following experimental protocol is recommended.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent that provides good solubility and minimal overlapping signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its high boiling point.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: At least 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum carefully.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in DMSO-d6"]; C [label="Transfer to NMR Tube"]; A -> B -> C; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; D [label="1H NMR Experiment"]; E [label="13C NMR Experiment"]; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; F [label="Fourier Transform"]; G [label="Phasing & Baseline Correction"]; H [label="Referencing & Peak Picking"]; I [label="Integration (1H)"]; F -> G -> H; H -> I; }

C -> D; C -> E; D -> F; E -> F; }

Caption: Experimental workflow for NMR analysis.Conclusion and Future Directions

This guide provides a foundational, in-depth technical overview of the expected ¹H and ¹³C NMR spectra of this compound. The predictive analysis, based on established spectroscopic principles, offers a robust starting point for researchers working with this compound. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for unambiguous structural confirmation.

For further validation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY would confirm the proton-proton coupling networks within the aromatic rings, while HSQC would definitively correlate each proton to its directly attached carbon atom, solidifying the assignments presented in this guide. This comprehensive spectroscopic characterization is an indispensable step in the journey of drug discovery and development, ensuring the integrity and purity of the molecular entities under investigation.

References

Introduction: The Analytical Imperative for Biphenyl-3-YL-hydrazine Hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Biphenyl-3-YL-hydrazine Hydrochloride

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind methodological choices. We will explore the entire analytical workflow, from sample preparation and chromatographic separation to mass analysis and data interpretation, ensuring a robust and self-validating approach to the characterization of this important chemical entity.

This compound is a versatile chemical building block with significant applications in pharmaceutical development and organic synthesis.[1] Its unique biphenyl scaffold and reactive hydrazine group make it a valuable precursor for synthesizing biologically active molecules, including novel anti-cancer agents.[1] Given its role as a key intermediate, the ability to accurately identify, quantify, and assess the purity of this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide will provide the necessary expertise to develop and validate a rigorous LC-MS method for this compound, addressing the specific challenges posed by hydrazine-containing compounds.

Part 1: Foundational Chemistry and Strategic Sample Preparation

A successful analysis begins with a deep understanding of the analyte's properties and the development of a sample preparation strategy that ensures stability and compatibility with the analytical instrumentation.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in method development. These characteristics dictate choices in solvents, sample handling, and analytical conditions.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₃ClN₂ | [] |

| Molecular Weight | 220.7 g/mol | [1][] |

| Appearance | White to off-white solid | [1] |

| Synonyms | (3-phenylphenyl)hydrazine;hydrochloride | [] |

| Storage | 0-8 °C | [1] |

The hydrochloride salt form generally enhances stability and solubility in polar solvents compared to the free base.[3]

The Challenge of Hydrazines and the Rationale for Derivatization

Direct analysis of hydrazine compounds can be problematic. Their high polarity, potential for instability, and poor ionization efficiency can lead to unreliable results.[4] To overcome these hurdles, a chemical derivatization strategy is often employed. This process converts the analyte into a more stable, less polar, and more readily ionizable derivative, thereby improving both chromatographic performance and mass spectrometric sensitivity.[4][5][6]

For Biphenyl-3-YL-hydrazine, the reactive hydrazine moiety (-NH-NH₂) readily reacts with carbonyl compounds (aldehydes or ketones) to form a stable hydrazone.[4][7] Acetone is an inexpensive and effective derivatizing agent for this purpose.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 3. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 4. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shura.shu.ac.uk [shura.shu.ac.uk]

An In-Depth Technical Guide to the Crystal Structure of Biphenyl-3-YL-hydrazine Hydrochloride

A Note to the Researcher: This guide is designed to provide a comprehensive overview of the structural characteristics of Biphenyl-3-YL-hydrazine hydrochloride. As of the latest literature and database search, a definitive, publicly available crystal structure for this specific compound has not been reported. This guide, therefore, serves a dual purpose: first, to provide a detailed, field-proven protocol for determining its crystal structure, and second, to offer an expert-driven prediction of its key structural features based on established crystallographic principles and data from closely related analogues.

The Imperative of Crystal Structure in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms in a solid-state material—its crystal structure—is of paramount importance. This atomic blueprint dictates a cascade of physicochemical properties critical to a drug's efficacy and manufacturability, including solubility, dissolution rate, stability, hygroscopicity, and bioavailability. For a molecule like this compound, which serves as a versatile building block in the synthesis of therapeutic agents, understanding its crystal packing and intermolecular interactions is fundamental to controlling its reactivity, optimizing its formulation, and ensuring the reproducibility of its synthetic applications.

Experimental Determination of Crystal Structure: A Self-Validating Protocol

The gold standard for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[1][2] This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions. The following protocol outlines the necessary steps to determine the crystal structure of this compound.

The Art and Science of Crystallization

The primary bottleneck in SCXRD is often the growth of a high-quality single crystal.[3] The ideal crystal should be a well-ordered, single lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects.[2] Given that this compound is a salt, careful selection of solvents is crucial.

Step-by-Step Crystallization Protocol:

-

Purity Assurance: Begin with the highest purity sample of this compound available. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: The goal is to find a solvent or solvent system in which the compound is sparingly soluble.[4]

-

Test solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

-

A good starting point is a solvent in which the compound dissolves when heated but has lower solubility at room temperature or upon cooling.

-

-

Crystal Growth Techniques: Several methods can be employed, with vapor diffusion being particularly successful for small organic molecules.[5][6]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days.

-

Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[6]

-

Vapor Diffusion (Recommended): a. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. b. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible). c. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of crystals.[7] A common system is dissolving the compound in methanol (good solvent) and using diethyl ether as the diffusing anti-solvent (poor solvent).

-

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, it is mounted on a diffractometer for analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[1][2]

Workflow for SCXRD Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and is rotated in the X-ray beam. A detector, such as a CCD or pixel detector, records the diffraction pattern.[2]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

-

Validation and Analysis: The final structure is validated using established crystallographic criteria and analyzed to determine its geometric and supramolecular features.

The following diagram illustrates the comprehensive workflow from compound to final crystal structure.

Predicted Structural Features of this compound

In the absence of experimental data, we can predict the structural characteristics of this compound by drawing parallels with related compounds whose crystal structures have been determined.

Molecular Conformation

The conformation of the Biphenyl-3-YL-hydrazine cation will be primarily defined by the torsion angle between the two phenyl rings.

-

Biphenyl Twist: Unsubstituted biphenyl in the solid state is nearly planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of about 45°.[8][9] This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogen atoms.[10] For 3-substituted biphenyls, this dihedral angle is expected to be similar, as the substituent is not in a sterically hindered ortho position.

-

Hydrazinium Group: The hydrazine moiety will be protonated, forming a hydrazinium cation (-NH-NH3+). The geometry around the nitrogen atoms is expected to be roughly tetrahedral.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds, complemented by weaker interactions.

-

Hydrogen Bonding: The hydrazinium group is an excellent hydrogen bond donor, while the chloride anion is an excellent acceptor. We can confidently predict a robust network of N-H···Cl hydrogen bonds.[11][12] These interactions will be the primary drivers of the crystal packing, linking cations and anions into a stable three-dimensional lattice.

-

π-π Stacking: The biphenyl groups provide extended aromatic surfaces capable of engaging in π-π stacking interactions.[13] These interactions are likely to be of the parallel-displaced or T-shaped type, rather than a direct face-to-face sandwich arrangement, to minimize electrostatic repulsion.[14][15] These stacking interactions will likely organize the cations into columns or layers within the crystal.

The diagram below conceptualizes the key intermolecular forces anticipated in the crystal lattice.

Summary of Predicted Structural Data

The following table summarizes the anticipated ranges for key geometric parameters, based on analogous structures found in the literature.

| Parameter | Predicted Value/Range | Rationale/Reference Analogue |

| Intramolecular Geometry | ||

| C-C (aromatic) bond length | 1.38 - 1.40 Å | Typical for phenyl rings. |

| C-C (inter-ring) bond length | 1.48 - 1.50 Å | Standard sp2-sp2 single bond.[8] |

| C-N bond length | 1.45 - 1.48 Å | Typical for an aromatic C to amine N bond. |

| N-N bond length | 1.45 - 1.47 Å | Standard N-N single bond in hydrazinium.[16] |

| Biphenyl Dihedral Angle | 40° - 55° | Steric hindrance vs. conjugation.[8][10] |

| Intermolecular Interactions | ||

| N-H···Cl Hydrogen Bond Distance | 3.0 - 3.3 Å | Based on known hydrazine hydrochloride structures.[11] |

| π-π Stacking (Centroid-to-Centroid) | 3.4 - 3.8 Å | Typical for parallel-displaced aromatic stacking.[14] |

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its elucidation. The protocols for crystallization and single-crystal X-ray diffraction outlined in this guide provide a clear path for researchers to obtain this crucial data. Based on a thorough analysis of structurally related compounds, we can confidently predict a structure dominated by a strong N-H···Cl hydrogen-bonding network and supplemented by π-π stacking of the biphenyl moieties. The experimental verification of these features is a necessary and valuable step in fully characterizing this important synthetic intermediate, paving the way for its more effective use in drug discovery and materials science.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. How To [chem.rochester.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. ajsonline.org [ajsonline.org]

- 12. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04799F [pubs.rsc.org]

- 14. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 16. chemistnotes.com [chemistnotes.com]

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Stability of Biphenyl-3-YL-hydrazine Hydrochloride Under Acidic Conditions

Foreword: Navigating the Nuances of Arylhydrazine Stability

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock of safety, efficacy, and formulation design. This compound stands as a valuable and versatile building block in medicinal chemistry, prized for its role in synthesizing a range of biologically active molecules.[1] However, as with many hydrazine derivatives, its journey through development is shadowed by questions of chemical stability, particularly in the acidic environments encountered during formulation or gastrointestinal transit.

This guide is engineered to move beyond a superficial overview. It is a deep dive into the core principles governing the stability of this compound in acidic media. We will dissect the "why" behind the experimental protocols, offering a narrative grounded in mechanistic chemistry and validated by robust analytical strategies. This document is crafted for the discerning scientist who requires not just a method, but a comprehensive understanding of the molecule's behavior. While specific kinetic data for this compound is not abundant in public literature, the principles outlined herein are derived from extensive studies on analogous arylhydrazines and provide a robust framework for investigation.

Part 1: The Chemical Identity and Inherent Reactivity of this compound

Molecular Structure and Physicochemical Profile

At its core, this compound is an arylhydrazine. The biphenyl moiety imparts significant hydrophobicity and potential for π-π stacking interactions, while the hydrazine group (-NHNH2) is the locus of its reactivity and, consequently, its instability. The hydrochloride salt form enhances aqueous solubility, a common strategy for drug candidates.

Caption: Chemical Structure of this compound.

The Hydrazine Moiety: A Double-Edged Sword

The hydrazine functional group is nucleophilic, basic, and readily undergoes oxidation. This reactivity is key to its synthetic utility but also predisposes it to degradation. Under acidic conditions, the primary concern is acid-catalyzed hydrolysis. It is a well-documented phenomenon that hydrazines can be unstable in aqueous solutions, with the rate of degradation being influenced by pH, temperature, and the presence of catalysts like metal ions.[2] For many hydrazine-containing drugs, such as hydralazine, maximum stability is often found in a narrow, mildly acidic pH range (e.g., pH 3.5), with stability decreasing in more strongly acidic or alkaline conditions.[3][4]

Part 2: The Mechanism of Acid-Catalyzed Degradation

Understanding the degradation pathway is fundamental to designing mitigation strategies and developing appropriate analytical methods. The acid-catalyzed hydrolysis of an arylhydrazine is a classic example of nucleophilic attack on a protonated species.

The Hydrolysis Pathway

The generally accepted mechanism for the hydrolysis of similar compounds involves two critical steps:

-

Protonation: In an acidic medium, the terminal nitrogen of the hydrazine moiety is protonated, forming a hydrazinium ion. This protonation increases the electrophilicity of the nitrogen-nitrogen bond and the adjacent carbon of the aromatic ring.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon atom of the biphenyl ring attached to the hydrazine group. This is followed by a series of proton transfers and eventual cleavage of the C-N bond.

The ultimate degradation products are the corresponding phenol (biphenyl-3-ol) and hydrazine. The released hydrazine may itself be unstable and undergo further reactions.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Part 3: A Validated Experimental Workflow for Stability Assessment

A forced degradation study is not merely about destroying the molecule; it's about controlled decomposition to understand its liabilities.[5][6] The protocol described below is a self-validating system designed to provide clear, interpretable data on the acid stability of this compound.

Core Objective

To quantify the degradation kinetics of this compound in a standardized acidic medium (0.1 N HCl) at an elevated temperature (e.g., 60°C) and to identify the primary degradation products using a stability-indicating HPLC method.

Mandatory Visualization: The Experimental Workflow

Caption: Workflow for forced acid degradation study.

Detailed Experimental Protocol

1. Preparation of Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of HPLC-grade methanol.

-

Acidic Stress Medium (0.1 N HCl): Prepare by diluting concentrated HCl in deionized water.

-

Quenching Solution (0.1 N NaOH): Prepare by dissolving sodium hydroxide in deionized water.

-

Derivatizing Reagent (1% Benzaldehyde): Dissolve 100 µL of benzaldehyde in methanol to a final volume of 10 mL.[7]

2. Stress Procedure:

-

To a series of amber glass vials, add 9.5 mL of pre-warmed 0.1 N HCl.

-

Initiate the reaction by adding 0.5 mL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. The t=0 sample is prepared by adding the stock solution to acid and immediately quenching.

-

Place the vials in a thermostatically controlled water bath or oven at 60°C.

-

Withdraw vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

3. Sample Preparation for Analysis:

-

Immediately after withdrawal, transfer 1.0 mL of the stressed sample to a clean vial.

-

Add 1.0 mL of 0.1 N NaOH to neutralize the acid and quench the degradation reaction.

-

Add 0.5 mL of the 1% benzaldehyde solution. Vortex and allow to stand for 10 minutes at room temperature to ensure complete formation of the benzalhydrazone derivative.[7][8] This step is critical as it converts the potentially unstable hydrazine into a more stable and highly chromophoric derivative suitable for UV detection.

4. Stability-Indicating HPLC-UV Method:

-

Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required to resolve all peaks).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning the UV spectrum of the derivatized compound (benzalhydrazone), typically in the range of 300-320 nm.

-

Injection Volume: 10 µL

-

Part 4: Data Interpretation and Presentation

Quantitative Analysis

The percentage of this compound remaining at each time point is calculated relative to the t=0 sample. This data allows for the determination of the degradation kinetics, which often follows first-order behavior.

Data Presentation: Summary Table

| Time (hours) | Stress Condition | % Biphenyl-3-YL-hydrazine HCl Remaining | Area of Major Degradant Peak (mAU*s) |

| 0 | 0.1 N HCl, 60°C | 100.0 | Not Detected |

| 2 | 0.1 N HCl, 60°C | 85.2 | 15,340 |

| 4 | 0.1 N HCl, 60°C | 71.8 | 31,210 |

| 8 | 0.1 N HCl, 60°C | 50.1 | 55,980 |

| 24 | 0.1 N HCl, 60°C | 15.6 | 98,750 |

Note: The data presented is illustrative and representative of a typical acid-labile compound.

Part 5: Advanced Considerations and Troubleshooting

-

Trustworthiness of the Method: The derivatization step is a cornerstone of this protocol's reliability. It transforms the analyte into a stable entity, minimizing variability during the chromatographic run. The stability of the benzalhydrazone derivative itself should be confirmed.

-

Structural Elucidation: For definitive identification of degradation products, tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. It provides molecular weight information and fragmentation patterns that allow for structural assignment.[9]

-

Oxidative Instability: While this guide focuses on acid hydrolysis, it is crucial to remember that hydrazines are also susceptible to oxidation.[2] Performing experiments under an inert atmosphere (e.g., nitrogen) can help differentiate between hydrolytic and oxidative degradation pathways.

Conclusion

The stability of this compound under acidic conditions is a critical parameter that dictates its viability as a drug candidate and informs its formulation strategy. While inherently susceptible to acid-catalyzed hydrolysis, its degradation can be systematically studied and quantified. The workflow presented in this guide, which combines controlled forced degradation with a robust, derivatization-based HPLC method, provides a scientifically sound and trustworthy approach. By understanding the mechanistic underpinnings of its instability and employing rigorous analytical science, researchers can confidently navigate the challenges associated with this important class of molecules and unlock their full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of hydralazine hydrochloride in aqueous vehicles [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. osha.gov [osha.gov]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biphenyl-3-YL-hydrazine Hydrochloride for Researchers and Drug Development Professionals

Abstract

Biphenyl-3-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly as a building block for novel therapeutic agents, including anti-cancer drugs.[1] Its unique structural features and reactivity make it a valuable tool in organic synthesis for the construction of complex molecules.[1] This guide provides a comprehensive overview of its commercial availability, purity standards, and analytical methodologies for quality control. Furthermore, it delves into the common synthetic routes, potential process-related impurities, and best practices for safe handling and storage, offering a critical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 109221-88-7) is a substituted hydrazine derivative that has garnered interest within the scientific community for its utility in medicinal chemistry and organic synthesis.[1] The biphenyl moiety provides a rigid scaffold that can be strategically functionalized, while the hydrazine group offers a reactive handle for the formation of various heterocyclic systems, such as indoles and pyrazoles, which are prevalent in many biologically active compounds. Its hydrochloride salt form enhances stability and solubility in common laboratory solvents, facilitating its use in a wide range of chemical transformations.[1]